![molecular formula C26H37NO2 B1665940 (5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide CAS No. 183718-77-6](/img/structure/B1665940.png)
(5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide
Overview
Description
(5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide, also known as 4-hydroxy-N-phenyl-5,8,11,14-tetraenamide, is an organic compound that has been studied in recent years due to its potential as a therapeutic agent. It has a wide range of applications in scientific research, including in vivo and in vitro studies, as well as in drug development.
Scientific Research Applications
Anandamide Transport Inhibition
AM 404 is a competitive and selective inhibitor of carrier-mediated anandamide transport, with an IC50 value of 1 μM . This property is crucial for research into the modulation of the endocannabinoid system, which plays a significant role in various physiological processes including pain sensation, mood, and appetite. By inhibiting anandamide reuptake, AM 404 can elevate the levels of anandamide in the synaptic cleft, thereby enhancing its biological activities.
Activation of Vanilloid Receptors
This compound has been shown to activate native and cloned vanilloid receptors (TRPV1), with a pEC50 of 7.4 . This activation is relevant for pain research, as TRPV1 is known to mediate pain perception. The ability of AM 404 to activate these receptors makes it a valuable tool for studying nociceptive pathways and potentially developing new analgesics.
Neuroinflammation Studies
AM 404 has been observed to prevent prostaglandin synthesis in activated microglia by inhibiting COX activity . This application is particularly important in the study of neuroinflammation and neurodegenerative diseases, where microglial activation and subsequent inflammation play a critical role.
Fatty Acid Binding Protein (FABP) Inhibition
The compound also acts as a FABP inhibitor . FABPs are involved in the intracellular transport of long-chain fatty acids and their metabolites. Therefore, AM 404 can be used to study the role of FABPs in various metabolic processes and diseases.
Research on Cannabinoid Receptors
Although AM 404 does not activate CB1 receptors or inhibit anandamide hydrolysis, its interaction with the endocannabinoid system makes it a useful tool for cannabinoid receptor research . It can help in understanding the complex pharmacology of cannabinoids and their receptors.
Additive Manufacturing in Biomedical Sector
While not directly related to its chemical activity, AM 404’s name coincidentally aligns with the term “additive manufacturing (AM)”, which has significant applications in the biomedical and healthcare sector . This includes personalized medicine, surgical planning, and the development of prosthetics and implants. It’s an interesting coincidence that highlights the diverse contexts in which the acronym “AM” can be relevant.
properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)27-24-20-22-25(28)23-21-24/h6-7,9-10,12-13,15-16,20-23,28H,2-5,8,11,14,17-19H2,1H3,(H,27,29)/b7-6-,10-9-,13-12-,16-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBZOOZRAXHERC-DOFZRALJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424985 | |
Record name | AM 404 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide | |
CAS RN |
183718-77-6 | |
Record name | (5Z,8Z,11Z,14Z)-N-(4-Hydroxyphenyl)-5,8,11,14-eicosatetraenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183718-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AM-404 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183718776 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AM 404 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AM-404 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVJ94H0U21 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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